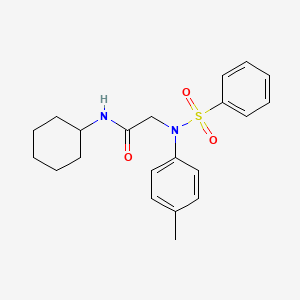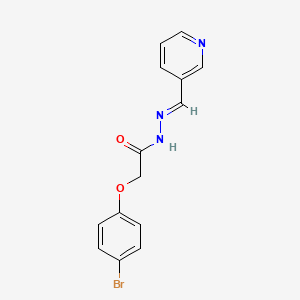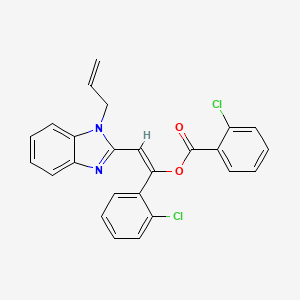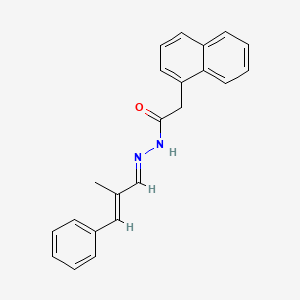
N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 3466B, is a small molecule drug that has been extensively studied for its neuroprotective properties. It was originally developed as a potential treatment for Parkinson's disease, but its therapeutic potential has also been explored in other neurodegenerative disorders such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).
Wirkmechanismus
The exact mechanism of action of N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 3466B is not fully understood, but it is thought to act through multiple mechanisms. One proposed mechanism is through the inhibition of mitochondrial permeability transition (MPT), which can lead to cell death in neurodegenerative diseases. This compound 3466B has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
In addition to its neuroprotective effects, this compound 3466B has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of caspase-3, a protein involved in cell death. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 3466B in lab experiments is its well-documented synthesis and availability. It has also been extensively studied in preclinical models of neurodegenerative diseases, which makes it a useful tool for researchers studying these conditions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 3466B. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted and effective neuroprotective therapies. Another direction is to explore its potential therapeutic effects in other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Finally, future research could also focus on optimizing the dosing and administration of this compound 3466B to maximize its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 3466B has been extensively studied in preclinical models of neurodegenerative diseases, and has shown promising neuroprotective effects. In animal models of Parkinson's disease, this compound 3466B has been shown to protect dopaminergic neurons from degeneration and improve motor function. Similarly, in models of ALS, this compound 3466B has been shown to delay disease onset and prolong survival.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-12-14-19(15-13-17)23(27(25,26)20-10-6-3-7-11-20)16-21(24)22-18-8-4-2-5-9-18/h3,6-7,10-15,18H,2,4-5,8-9,16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRDQROWGQMMJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B3868890.png)
![ethyl 5-(4-chlorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3868901.png)
![2-[2-(2-methoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B3868914.png)
![2-[(2-methylphenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3868924.png)





![3-(3-nitrophenyl)-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B3868965.png)

![N-(2-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B3868987.png)
![1-{4-[(2-hydroxy-1-naphthyl)diazenyl]phenyl}ethanone](/img/structure/B3868993.png)